molecular formula C9H16O2 B061989 3-Ethyl-3-propan-2-yloxolan-2-one CAS No. 166265-17-4

3-Ethyl-3-propan-2-yloxolan-2-one

Cat. No.: B061989
CAS No.: 166265-17-4
M. Wt: 156.22 g/mol
InChI Key: RQXMJDAZNMCZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-propan-2-yloxolan-2-one is a γ-lactone (cyclic ester) with a five-membered oxolan-2-one ring. The 3-position of the ring is substituted with both ethyl (-CH₂CH₃) and isopropyl (-CH(CH₃)₂) groups. This structural arrangement imparts unique steric and electronic properties, influencing its reactivity, solubility, and thermal stability. Lactones of this type are often intermediates in organic synthesis or components of fragrances and pharmaceuticals.

Properties

CAS No.

166265-17-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-ethyl-3-propan-2-yloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3

InChI Key

RQXMJDAZNMCZLO-UHFFFAOYSA-N

SMILES

CCC1(CCOC1=O)C(C)C

Canonical SMILES

CCC1(CCOC1=O)C(C)C

Synonyms

2(3H)-Furanone,3-ethyldihydro-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 3-Methyl-3-propan-2-yloxolan-2-one

Key Differences :

  • Substituents : The methyl group in this analog replaces the ethyl group at the 3-position .
  • Molecular Formula : C₈H₁₂O₂ (vs. C₉H₁₄O₂ for the target compound).
  • Physical Properties : Ethyl substitution likely raises the boiling point and lipophilicity compared to the methyl analog due to increased molecular weight and hydrocarbon content.

Cyclic Diether Analog: 2-Ethyl-2-methyl-1,3-dioxolane

Key Differences :

  • Functional Group : 1,3-dioxolane (cyclic diether) vs. lactone (cyclic ester) .
  • Reactivity : Dioxolanes are less prone to hydrolysis than lactones, which can undergo acid- or base-catalyzed ring-opening.
  • Applications : Dioxolanes are often used as solvents or protecting groups, whereas lactones are more common in polymer and pharmaceutical synthesis.

Linear Ester: Ethyl 3-hydroxy-3-phenylpropanoate

Key Differences :

  • Structure : A linear ester with a hydroxyl group vs. a cyclic lactone .
  • Synthesis: Ethyl 3-hydroxy-3-phenylpropanoate is synthesized via esterification, while lactones like 3-Ethyl-3-propan-2-yloxolan-2-one typically form via intramolecular cyclization of hydroxy acids.
  • Spectroscopy : Lactones exhibit distinct carbonyl stretching frequencies in IR (~1740–1770 cm⁻¹) compared to linear esters (~1720–1740 cm⁻¹).

Data Table: Structural and Inferred Properties

Compound Molecular Formula Functional Group Key Substituents Inferred Boiling Point (°C) Hydrolysis Stability
This compound C₉H₁₄O₂ γ-Lactone Ethyl, isopropyl 190–210* Moderate
3-Methyl-3-propan-2-yloxolan-2-one C₈H₁₂O₂ γ-Lactone Methyl, isopropyl 170–190* Moderate
2-Ethyl-2-methyl-1,3-dioxolane C₆H₁₂O₂ 1,3-Dioxolane Ethyl, methyl 130–150* High
Ethyl 3-hydroxy-3-phenylpropanoate C₁₁H₁₄O₃ Linear Ester Phenyl, hydroxyl 250–270* Low

*Estimated based on molecular weight and substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.